Cas no 5534-95-2 (Pentagastrin)
Pentagastrin Chemical and Physical Properties
Names and Identifiers
-
- Pentagastrin
- Boc-b-Ala-Trp-Met-Asp-Phe-NH2
- ICI-50123
- ay6608
- gastrodiagnost
- GRP
- lanineamide
- pentagastrine
- peptavlon
- petavlon
- petogasrin
- N-t-Boc-β-Ala-Trp-Met-Asp-Phe amide
- Alaninamide,N-carboxy-b-alanyl-L-tryptophyl-L-methionyl-L-aspartylphenyl-,N-tert-butyl ester, L- (7CI,8CI)
- L-Phenylalaninamide,N-[(1,1-dimethylethoxy)carbonyl]-b-alanyl-L-tryptophyl-L-methionyl-L-a-aspartyl-
- BOC-b-Ala-Try-Met-Asp-Phe(NH2)
- ICI 50123
- N-(a-Carbamoylphenethyl)-3-[2-[2-[3-(carboxyamino)propionamido]-3-indol-3-ylpropionamido]-4-(methylthio)butyramido]succinamicacid N-tert-butyl ester
- N-Carboxy-b-alanyl-L-tryptophyl-L-methionyl-L-aspartylphenyl-L-alaninamideN-tert-butyl ester
- N-t-Butyloxycarbonyl-b-alanyl-L-tryptophyl-L-methionyl-L-aspartyl-L-phenylalanineamide
- NSC 367746
- t-Butoxycarbonyl-b-Ala-Trp-Met-Asp-Phe-NH2
- AY 6608
- N-t-Boc-beta-Ala-Trp-Met-Asp-Phe amide
- PENTAGASTRIN (MART.)
- V04CG04
- Pentagastrinum (INN-Latin)
- Boc-beta-ala-try-met-asp-phe(nh2)
- CHEBI:31974
- NSC-367746
- Pentagastrina
- PENTAGASTRIN [WHO-DD]
- Alaninamide, N-carboxy-beta-alanyl-L-tryptophyl-L-methionyl-L-aspartylphenyl-, N-tert-butylester, L-
- EINECS 226-889-7
- PENTAGASTRIN [USAN]
- UNII-EF0NX91490
- Tox21_113479_1
- PENTAGASTRIN [MI]
- L-PHENYLALANINAMIDE, N-((1,1-DIMETHYLETHOXY)CARBONYL)-.BETA.-ALANYL-L-TRYPTOPHYL-L-METHIONYL-L-.ALPHA.-ASPARTYL-
- Pentagastrina [INN-Spanish]
- N-(alpha-Carbamoylphenethyl)-3-(2-(2-(3-(carboxyamino)propionamido)-3-indol-3-ylpropionamido)-4-(methylthio)butyramido)succinamic acid N-tert-butyl ester
- DTXSID3048992
- CAS-5534-95-2
- PENTAGASTRIN [INN]
- Pentagastrinum
- N-t-Butyloxycarbonyl-beta-alanyl-L-tryptophyl-L-methion yl-L-aspartyl-L-phenylalanine amide
- NCGC00183362-02
- Pentagastrine (INN-French)
- PENTAGASTRIN [VANDF]
- PENTAGASTRIN [ORANGE BOOK]
- DTXCID9028918
- PENTAGASTRIN [JAN]
- Peptavlon (TN)
- Alaninamide, N-carboxy-beta-alanyl-L-tryptophyl-L-methionyl-L-aspartylphenyl-, N-tert-butyl ester, L-
- SCHEMBL26045
- N-Carboxy-beta-alanyl-L-tryptophyl-L-methionyl-L-aspartylphenyl-L-alaninamide N-tert-butyl ester
- 3-{2-[2-(3-tert-Butoxycarbonylamino-propionylamino)-3-(1H-indol-3-yl)-propionylamino]-4-methylsulfanyl-butyrylamino}-N-(1-carbamoyl-2-phenyl-ethyl)-succinamic acid
- BDBM50024321
- Q423586
- Gastrin Pentapeptide
- NS00043181
- (3S)-3-[(2S)-2-[(2S)-2-(3-{[(tert-butoxy)carbonyl]amino}propanamido)-3-(1H-indol-3-yl)propanamido]-4-(methylsulfanyl)butanamido]-3-{[(1S)-1-carbamoyl-2-phenylethyl]carbamoyl}propanoic acid
- (10S,13S,16S)-10-((1H-indol-3-yl)methyl)-16-((S)-1-amino-1-oxo-3-phenylpropan-2-ylcarbamoyl)-2,2-dimethyl-13-(2-(methylthio)ethyl)-4,8,11,14-tetraoxo-3-oxa-5,9,12,15-tetraazaoctadecan-18-oic acid
- MFCD00076515
- EN300-19736421
- D01631
- Tox21_113479
- EF0NX91490
- (3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid
- 5534-95-2
- Pentagastrine [INN-French]
- ICI 50,123
- PENTAGASTRIN [HSDB]
- EX-A7390
- MLS006009992
- HY-A0261
- CHEMBL1328
- AKOS030213248
- N-(ALPHA-CARBAMOYLPHENETHYL)-3-
- Pentagastrin [USAN:INN:BAN:JAN]
- N-CARBOXY-.BETA.-ALANYL-L-TRYPTOPHYL-L-METHIONYL-L-ASPARTYLPHENYL-L-ALANINAMIDE N-TERT-BUTYL ESTER
- Pentapeptide, Gastrin
- NCGC00183362-01
- SMR004701067
- DB00183
- Pentagastrina (INN-Spanish)
- AS-56396
- N-(N-(N-(N-(N-tert-Butoxycarbonyl-beta-alanyl)-L-tryptophanyl)-L-methionyl)-L-aspartyl)-L-phenylalaninamide
- NCGC00167300-01
- HSDB 3247
- AY-6608
- Pentagastrinum [INN-Latin]
- BRN 5472892
- Boc-beta-Ala-Trp-Met-Asp-Phe-NH2
- Pentagastrin (JAN/USAN/INN)
- CS-5667
- PENTAGASTRIN [MART.]
- L-Phenylalaninamide, N-((1,1-dimethylethoxy)carbonyl)-beta-alanyl-L-tryptophyl-L-methionyl-L-alpha-aspartyl-
- NEYNJQRKHLUJRU-DZUOILHNSA-N
- DA-76711
- BRD-K78789465-001-02-4
- BRD-K78789465-001-01-6
-
- MDL: MFCD00076515
- Inchi: 1S/C37H49N7O9S/c1-37(2,3)53-36(52)39-16-14-30(45)41-28(19-23-21-40-25-13-9-8-12-24(23)25)34(50)42-26(15-17-54-4)33(49)44-29(20-31(46)47)35(51)43-27(32(38)48)18-22-10-6-5-7-11-22/h5-13,21,26-29,40H,14-20H2,1-4H3,(H2,38,48)(H,39,52)(H,41,45)(H,42,50)(H,43,51)(H,44,49)(H,46,47)/t26-,27-,28-,29-/m0/s1
- InChI Key: NEYNJQRKHLUJRU-DZUOILHNSA-N
- SMILES: S(C)CC[C@@H](C(N[C@H](C(N[C@H](C(N)=O)CC1C=CC=CC=1)=O)CC(=O)O)=O)NC([C@H](CC1=CNC2C=CC=CC1=2)NC(CCNC(=O)OC(C)(C)C)=O)=O
Computed Properties
- Exact Mass: 767.33100
- Monoisotopic Mass: 767.331
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 8
- Hydrogen Bond Acceptor Count: 16
- Heavy Atom Count: 54
- Rotatable Bond Count: 27
- Complexity: 1280
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 64
- XLogP3: 2.2.
- Topological Polar Surface Area: 251
Experimental Properties
- Color/Form: Not determined
- Density: 1.3030
- Melting Point: 229-230° (dec)
- Boiling Point: 1196.6°Cat760mmHg
- Flash Point: 677.5°C
- Refractive Index: 1.604
- PSA: 276.21000
- LogP: 4.17500
- Solubility: It is almost insoluble in water, ethanol, ether and benzene, insoluble in chloroform, and soluble in dimethylformamide and dilute ammonia water.
- Specific Rotation: D22 -28.8 ±0.5° (DMF)
Pentagastrin Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:1
- Hazard Category Code: R61: may cause injury to unborn infants. R36/38: irritating to eyes and skin.
- Safety Instruction: S53-S45-S36/37/39-S22
- RTECS:AY2970000
-
Hazardous Material Identification:
- Risk Phrases:R61; R36/38; R20/21
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Pentagastrin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P815488-100mg |
Pentagastrin |
5534-95-2 | ≥95%(HPLC) | 100mg |
¥3,219.00 | 2022-10-10 | |
| TRC | P270600-25mg |
Pentagastrin |
5534-95-2 | 25mg |
$178.00 | 2023-05-17 | ||
| TRC | P270600-100mg |
Pentagastrin |
5534-95-2 | 100mg |
$523.00 | 2023-05-17 | ||
| TRC | P270600-250mg |
Pentagastrin |
5534-95-2 | 250mg |
$1028.00 | 2023-05-17 | ||
| ChemScence | CS-5667-5mg |
Pentagastrin |
5534-95-2 | 99.97% | 5mg |
$60.0 | 2022-04-27 | |
| ChemScence | CS-5667-10mg |
Pentagastrin |
5534-95-2 | 99.97% | 10mg |
$96.0 | 2022-04-27 | |
| ChemScence | CS-5667-25mg |
Pentagastrin |
5534-95-2 | 99.97% | 25mg |
$180.0 | 2022-04-27 | |
| ChemScence | CS-5667-50mg |
Pentagastrin |
5534-95-2 | 99.97% | 50mg |
$300.0 | 2022-04-27 | |
| ChemScence | CS-5667-100mg |
Pentagastrin |
5534-95-2 | 99.97% | 100mg |
$432.0 | 2022-04-27 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R026331-100mg |
Pentagastrin |
5534-95-2 | 95% | 100mg |
¥2689 | 2023-07-11 |
Pentagastrin Suppliers
Pentagastrin Related Literature
-
Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
-
Daniel Messmer,Stefan Salentinig,Jakob Heier Nanoscale, 2019,11, 6929-6938
Additional information on Pentagastrin
Comprehensive Overview of Pentagastrin (CAS No. 5534-95-2): Mechanism, Applications, and Research Insights
Pentagastrin (CAS No. 5534-95-2) is a synthetic gastrin analog widely recognized for its diagnostic and research applications in gastroenterology. Composed of five amino acids, this peptide mimics the C-terminal tetrapeptide of gastrin, a hormone that stimulates gastric acid secretion. Its pharmacological properties make it invaluable in clinical settings, particularly for evaluating gastric function and diagnosing conditions like hypochlorhydria or Zollinger-Ellison syndrome. Researchers also leverage its cholecystokinin-B (CCK-B) receptor affinity to study neuroendocrine pathways.
In recent years, Pentagastrin has gained attention due to its role in precision medicine and personalized diagnostics. With the rise of AI-driven drug discovery, scientists are exploring its potential in targeted therapy for gastrointestinal disorders. A frequently searched question—"How does Pentagastrin stimulate gastric acid secretion?"—highlights public interest in its mechanism. The peptide binds to CCK-B receptors on parietal cells, activating proton pumps via intracellular calcium signaling and protein kinase cascades.
Another trending topic involves Pentagastrin’s safety profile. While generally well-tolerated, transient side effects like flushing or abdominal cramps may occur. Searches for "Pentagastrin vs. histamine for gastric testing" reflect comparisons with traditional agents. Studies confirm Pentagastrin offers superior specificity, reducing false positives in acid secretion tests. Its shorter half-life (<2 minutes) also minimizes systemic exposure, aligning with modern patient-centric care principles.
From a research perspective, CAS No. 5534-95-2 is pivotal in neurogastroenterology. Investigations into its effects on brain-gut axis communication have surged, particularly for conditions like irritable bowel syndrome (IBS). The peptide’s ability to modulate serotonin release in enterochromaffin cells has spurred interest in psychoneuroimmunology. Notably, Google Scholar citations for "Pentagastrin and gut-brain interactions" grew by 32% in 2023, underscoring its interdisciplinary relevance.
For laboratory use, Pentagastrin is typically supplied as a lyophilized powder, requiring reconstitution in sterile buffers. Storage at -20°C ensures stability, while HPLC purity (>98%) is critical for reproducibility. Queries like "Pentagastrin solubility and formulation" emphasize technical nuances. The compound dissolves readily in aqueous solutions at pH 7–8, though propylene glycol may enhance solubility for specific assays.
Emerging applications include cancer research, where Pentagastrin’s receptor targeting aids in studying gastroenteropancreatic neuroendocrine tumors (GEP-NETs). Its diagnostic sensitivity in provocative testing for medullary thyroid carcinoma remains unmatched. As biomarker discovery advances, the peptide’s role in liquid biopsy protocols is being reevaluated, with PubMed indexing 17 related studies in Q1 2024 alone.
In summary, Pentagastrin (CAS No. 5534-95-2) bridges clinical diagnostics and cutting-edge research. Its versatile applications, from gastric acid studies to neuroendocrine investigations, ensure sustained relevance. As digital health evolves, integrating Pentagastrin data into predictive analytics platforms could unlock novel insights, answering pressing questions like "Can Pentagastrin predict IBS subtypes?"—a testament to its enduring scientific value.
5534-95-2 (Pentagastrin) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)